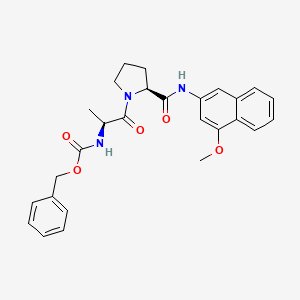
Z-Ala-Pro-4MbNA
Übersicht
Beschreibung
Z-Ala-Pro-4MbNA is a chemical compound with the molecular formula C27H29N3O5 . It’s often used in scientific research .
Molecular Structure Analysis
The molecular structure of Z-Ala-Pro-4MbNA consists of 27 carbon atoms, 29 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of Z-Ala-Pro-4MbNA, such as its melting point, boiling point, and density, were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy for Cancer
- Immobilization of ALA-Zn(II) Coordination Polymer Pro-photosensitizers: ALA (5-Aminolevulinic acid), a photodynamic therapy prodrug, can be metalized to a photosensitizer for cancer treatment. A study explored the design of a core/shell-structured vehicle comprising magnetite colloidal supraparticles with ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery. This approach showed significant inhibitory effects on cancer cells with minimal toxicity to normal cells (Tan, Sun, Xu, Wang, & Guo, 2015).
DNA Interaction and Antitumor Activity
- Cu(II)/Zn(II) Dipeptide Complexes: Research into Cu(II) and Zn(II) complexes with dipeptides, including Ala-Pro, revealed their ability to bind to DNA via groove binding. These complexes were also studied for their DNA cleavage activity, showing potential as DNA cleavage agents with applications in antitumor activity (Arjmand, Jamsheera, & Mohapatra, 2013).
Genome Engineering
- Zinc-finger Nucleases (ZFNs): Research on ZFNs, a class of chimeric nucleases, demonstrated their capability in genome engineering. ZFNs enable genetic modifications by inducing DNA double-strand breaks, facilitating targeted genetic analysis and manipulation (Gaj, Gersbach, & Barbas, 2013).
Enzymatic Studies
- Proline Endopeptidase: A study investigated the use of Z-Ala-Pro-4MbNA as a substrate for a rat brain proline endopeptidase. This provided insights into the enzymatic activity and potential applications in neuroscience and pharmacology (Taylor, Andrews, Henrikson, & Dixon, 1980).
Peptide Synthesis
- Synthesis of Peptide Amides: Research on the synthesis of peptide amides, including Z-Ala-Phe-NH2, utilized biocatalysis for C-terminal amidation. This approach demonstrated the potential for efficient and environmentally friendly peptide synthesis (Corici, Frissen, Zoelen, Eggen, Péter, Davidescu, & Boeriu, 2011).
Protease Inhibition
- Tripeptide-glyoxal Inhibitors: Studies on inhibitors like Z-Ala-Pro-Phe-glyoxal provided insights into protease inhibition mechanisms. Such research is crucial for understanding enzyme kinetics and designing effective inhibitors (Djurdjevic-Pahl, Hewage, & Malthouse, 2005).
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[(4-methoxynaphthalen-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c1-18(28-27(33)35-17-19-9-4-3-5-10-19)26(32)30-14-8-13-23(30)25(31)29-21-15-20-11-6-7-12-22(20)24(16-21)34-2/h3-7,9-12,15-16,18,23H,8,13-14,17H2,1-2H3,(H,28,33)(H,29,31)/t18-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMPJPOIQUVXIJ-MBSDFSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-Pro-4MbNA | |
CAS RN |
74305-55-8 | |
| Record name | 74305-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



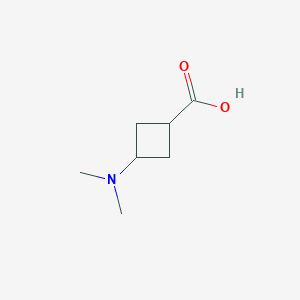
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
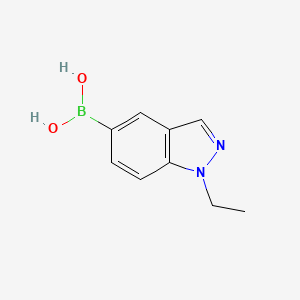
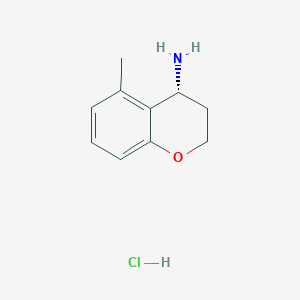
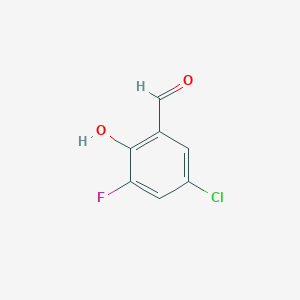
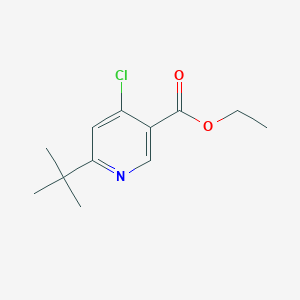
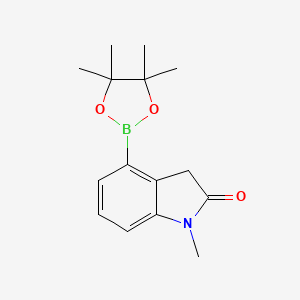
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
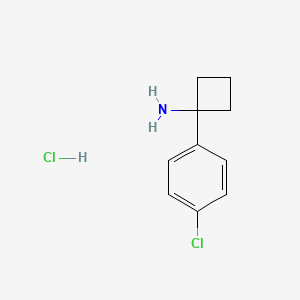

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
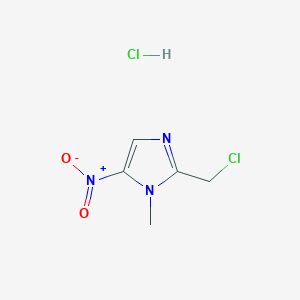
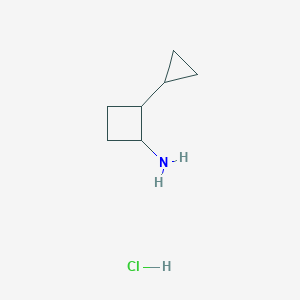
![Spiro[3.4]octan-1-amine hydrochloride](/img/structure/B1458754.png)